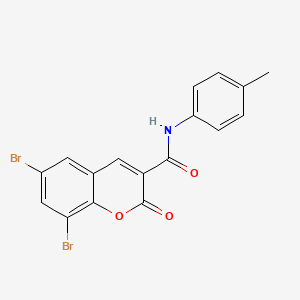
5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule that likely contains a thiazole ring (a ring structure containing nitrogen and sulfur) and an oxazole ring (a ring structure containing nitrogen and oxygen). It also has a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid” were not found, related compounds such as 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have been synthesized and tested as H3-receptor antagonists .科学的研究の応用
Organic Synthesis and Chemical Properties
- Intramolecular Dipolar Cycloaddition Reactions : The use of related thiazolo and oxazole compounds in intramolecular dipolar cycloaddition reactions has been demonstrated for the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives, highlighting the compounds' utility in synthesizing complex heterocyclic structures with potential biological activity (Melo et al., 1999).
- Functionalized Isothiazole- and Isoxazolecarboxamides Synthesis : Research has developed synthetic approaches to functionally substituted 5-phenyl-1,2-oxazole-3-carboxamides and 4,5-dichloro-1,2-thiazole-3-carboxamides, expanding the chemical toolbox for generating novel compounds with potential application in various fields (Dikusar et al., 2019).
Antimicrobial Applications
- Development of Antimicrobial Agents : Compounds containing thiazole and oxazole moieties have been synthesized and shown to exhibit moderate antibacterial activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Stanchev et al., 1999).
- Synthesis of Amino Acids and Peptides with Antimicrobial Activity : The synthesis of new amino acids and peptides containing thiazole and oxazole backbones has been reported, with these compounds demonstrating antimicrobial activity in vitro, indicating their utility in pharmaceutical research and development (Stanchev et al., 1999).
作用機序
Target of Action
The primary target of 5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid is the histamine H3 receptor . This receptor is a presynaptic autoreceptor located mainly in the central nervous system (CNS), and it plays a crucial role in modulating the production and release of histamine from histaminergic neurons .
Mode of Action
The compound interacts with its target, the histamine H3 receptor, as an antagonist . Antagonists work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s function. In this case, the compound prevents the activation of the H3 receptor, which in turn modulates the production and release of histamine .
Biochemical Pathways
By acting as an antagonist at the H3 receptor, the compound affects the histaminergic pathway . This pathway involves the synthesis, storage, release, and metabolism of histamine, a neurotransmitter that plays a key role in various physiological functions. The compound’s action on the H3 receptor also influences the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, serotonin, and glutamate .
Pharmacokinetics
It’s worth noting that the compound’s ability to cross the blood-brain barrier is crucial for its activity in the cns .
Result of Action
The antagonistic action of the compound on the H3 receptor enhances the release of neurotransmitters . This can have various effects on the CNS, potentially offering a clinical approach to the treatment of several CNS disorders, including attention deficit hyperactivity disorder, sleep disorders, epilepsy, and schizophrenia .
特性
IUPAC Name |
5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7(11)4-3-5(12-9-4)6-1-2-8-13-6/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUUDVNPJRLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)
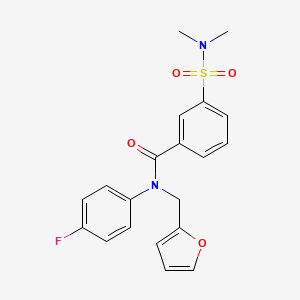
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)

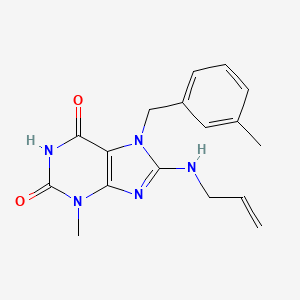
![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)
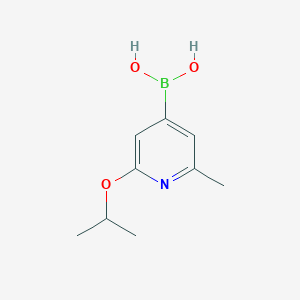
![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)
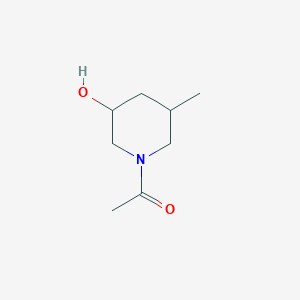
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)
